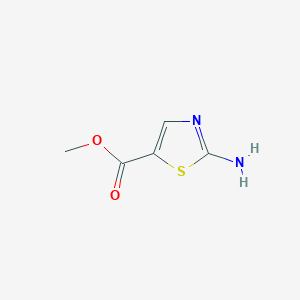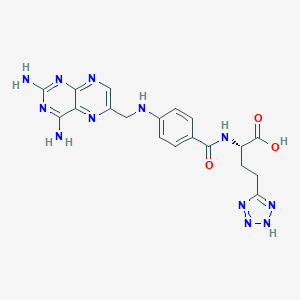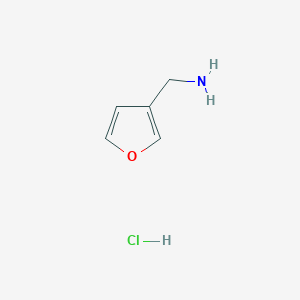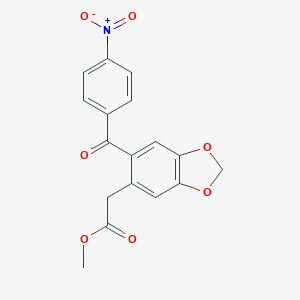
Methyl 2-aminothiazole-5-carboxylate
Übersicht
Beschreibung
Methyl 2-aminothiazole-5-carboxylate is a chemical compound that has been the subject of various research studies due to its potential applications in pharmaceuticals and as an intermediate in organic synthesis. The compound features a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen, with an amino group at the second position and a carboxylate ester at the fifth position.
Synthesis Analysis
The synthesis of methyl 2-aminothiazole-5-carboxylate has been explored through several methods. One approach involves a one-pot reaction of methyl β-methoxyacrylate, N-bromosuccinimide, H2O, and thiourea, which afforded the compound in 71% yield . Another method includes the reaction of ethyl β-ethoxyacrylate with N-bromosuccinimide to give a novel intermediate, α-bromo-α-formylacetate hemiacetal, which upon cyclization with thioureas, yields 2-aminothiazole-5-carboxylates in 60–98% yields . Additionally, a practical one-pot procedure for the synthesis of related 2-substituted-4-methylthiazole-5-carboxylates has been described, which could potentially be adapted for the synthesis of methyl 2-aminothiazole-5-carboxylate .
Molecular Structure Analysis
The molecular structure of methyl 2-aminothiazole-5-carboxylate and its derivatives has been studied using various spectroscopic techniques. For instance, compounds related to methyl 2-aminothiazole-5-carboxylate have been characterized using HPLC, GC-MS, FTIR, and multinuclear NMR spectroscopy . X-ray crystallography has also been employed to determine the structure of similar thiazole derivatives, providing insights into the molecular conformation and bonding .
Chemical Reactions Analysis
Methyl 2-aminothiazole-5-carboxylate can undergo various chemical reactions due to the presence of reactive amino and ester groups. For example, it can be transformed into methyl 2-bromothiazole-5-carboxylate via diazotization and bromination . The compound can also be used as a starting material for the synthesis of more complex molecules, such as 4-methyl-5-formylthiazole, through a series of reactions including bromination, condensation, diazotization-reduction, and oxidation10.
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 2-aminothiazole-5-carboxylate and its derivatives are influenced by the functional groups present on the thiazole ring. These properties have been studied using various analytical techniques, and the findings contribute to the understanding of the compound's reactivity and stability. For instance, the acetylation reactions of related compounds have been compared to provide insights into their susceptibility to modification . The crystal structures of isomeric thiazole derivatives have also been analyzed to understand the influence of molecular geometry on physical properties .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization : Meng Li-li (2008) described a one-pot reaction that efficiently synthesizes methyl 2-aminothiazole-5-carboxylate. This method highlights the compound's utility in chemical synthesis and its potential for further chemical transformations (Meng Li-li, 2008).
Crystal Structure and Biological Activity : Sachin S. Wazalwar, Anita R. Banpurkar, and F. Perdih (2019) synthesized novel thiazolylcarboxamide derivatives from ethyl 2-amino-4-methylthiazole-5-carboxylate. Their work included characterization, crystal structure studies, and an evaluation of antibacterial and antifungal activities, demonstrating the compound's relevance in medicinal chemistry and drug discovery (Wazalwar, Banpurkar, & Perdih, 2019).
Antiprion Activity : Alejandra Gallardo-Godoy et al. (2011) researched 2-aminothiazoles as therapeutic leads for prion diseases. Their study involved improving the potency and physiochemical properties of 2-aminothiazoles, demonstrating the compound's potential in developing treatments for prion diseases (Gallardo-Godoy et al., 2011).
Molecular Co-crystals : Research by D. Lynch, Manpreet Singh, and S. Parsons (2000) focused on the preparation and study of molecular co-crystals of 2-aminothiazole derivatives, including 2-aminothiazole-5-carboxylate. Their work provides insights into the compound's crystallographic properties and potential applications in material science (Lynch, Singh, & Parsons, 2000).
One-Pot Synthesis : A study by Yanping Zhu et al. (2012) on the one-pot synthesis of 2-aminothiazoles, including methyl 2-aminothiazole-5-carboxylate, highlights its role in efficient chemical synthesis, demonstrating the compound's versatility and potential for generating diverse molecular structures (Zhu et al., 2012).
Facile Synthesis Method : R. Zhao, Stacey Gove, J. Sundeen, and Bang-Chi Chen (2001) developed a new method for the synthesis of 2-aminothiazole-5-carboxylates, offering an alternative and potentially more efficient route for producing this compound (Zhao et al., 2001).
Structural Features and Synthesis : David W. Gillon et al. (1983) investigated the preparation and structural features of N,N-Disubstituted 2-aminothiazole-5-carbaldehydes. Their research adds to the understanding of the compound's chemical behavior and potential applications in organic synthesis (Gillon et al., 1983).
Antimicrobial Study : N. Desai, N. Bhatt, and S. Joshi (2019) modified ethyl 2-amino-4-methylthiazole-5-carboxylate and evaluated its antimicrobial activities, providing evidence for its potential use in developing new antimicrobial agents (Desai, Bhatt, & Joshi, 2019).
Safety And Hazards
Zukünftige Richtungen
2-Aminothiazole derivatives, including “Methyl 2-aminothiazole-5-carboxylate”, have emerged as a promising scaffold in medicinal chemistry and drug discovery research . They have shown potential in the development of anticancer drugs . Future research could focus on decreasing drug resistance and reducing side effects .
Eigenschaften
IUPAC Name |
methyl 2-amino-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-9-4(8)3-2-7-5(6)10-3/h2H,1H3,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNNCGWBDJHCEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60285518 | |
| Record name | Methyl 2-aminothiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60285518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-aminothiazole-5-carboxylate | |
CAS RN |
6633-61-0 | |
| Record name | 6633-61-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42123 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2-aminothiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60285518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-Aminothiazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














